ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate
Description
Properties
IUPAC Name |
ethyl N-[(Z)-3-hydroxy-2-[(E)-piperidin-1-yliminomethyl]but-2-enoyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-3-20-13(19)15-12(18)11(10(2)17)9-14-16-7-5-4-6-8-16/h9,17H,3-8H2,1-2H3,(H,15,18,19)/b11-10-,14-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPWUHBLGOUNOC-YYUCOLILSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)C=NN1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(/C)\O)/C=N/N1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate typically involves the reaction of ethyl carbamate with a piperidine derivative under specific conditions. The process may include steps such as:
Formation of the intermediate: The initial step involves the reaction of ethyl carbamate with an appropriate aldehyde or ketone to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a base, leading to the formation of the piperidine ring.
Final coupling: The final step involves coupling the piperidine intermediate with a butanoyl derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors are used to control the reaction conditions precisely.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic applications.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate involves its interaction with specific molecular targets. The piperidine ring and carbamate group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 1775560-60-5
- Molecular Formula : C₁₃H₂₁N₃O₄
- Synonyms: AKOS005084772, AKOS030244538, 2F-921 .
Structural Features: This compound contains a Z-configured enone system (3-oxo-2-[(piperidin-1-yl)amino]methylidene butanoyl backbone) and an ethyl carbamate group.
Comparison with Structurally Similar Compounds
Key Structural and Functional Group Comparisons
The following table highlights structural similarities and differences with related compounds:
Functional Group Analysis
- Piperidinyl Groups: Present in all compounds except the HMB ligand. The target compound’s piperidinylamino-methylidene group may enhance binding to biological targets (e.g., enzymes) through hydrophobic interactions and hydrogen bonding .
- Carbamate Esters: The ethyl carbamate in the target compound offers moderate hydrolytic stability compared to tert-butyl or benzyl carbamates (used in intermediates, as noted in ) . Simpler carbamates like ethyl carbamate (EC) are carcinogenic but structurally distinct due to the absence of the enone-piperidine system .
- Methylideneamino Groups: Shared with the HMB ligand, this group enables chelation in metal-organic frameworks (MOFs) or nanoparticle synthesis. The target compound’s methylidene group may similarly coordinate metals, though this application is unexplored .
Research Findings and Gaps
- Stability : Ethyl carbamates are more hydrolytically stable than methyl carbamates but less stable than aryl carbamates. This balance may make the target compound suitable for prodrug designs .
- Biological Activity: While VU01 and FIPI are well-characterized inhibitors, the target compound’s activity remains unstudied.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
